molecular formula C13H14N2O2 B14882510 6-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione

6-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione

Cat. No.: B14882510
M. Wt: 230.26 g/mol
InChI Key: GLYKSDSTTQKACQ-UHFFFAOYSA-N
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Description

6-Benzyl-4,7-diazaspiro[25]octane-5,8-dione is a chemical compound with the molecular formula C13H14N2O2 It is a member of the diazaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione typically involves multiple steps. One common method starts with the derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate as a raw material. The process includes substitution, addition of a protective group, esterification, re-substitution, and deprotection . The final step involves a cyclization reaction to form the spiro compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar steps as in laboratory settings, with optimizations for scale, yield, and safety. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

6-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione is unique due to its specific spiro structure and the presence of both benzyl and diazaspiro moieties. This combination provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione

InChI

InChI=1S/C13H14N2O2/c16-11-10(8-9-4-2-1-3-5-9)14-12(17)13(15-11)6-7-13/h1-5,10H,6-8H2,(H,14,17)(H,15,16)

InChI Key

GLYKSDSTTQKACQ-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(=O)NC(C(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

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